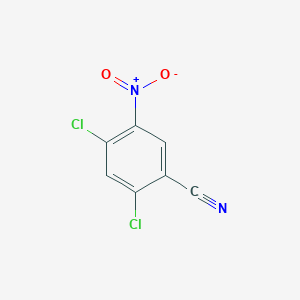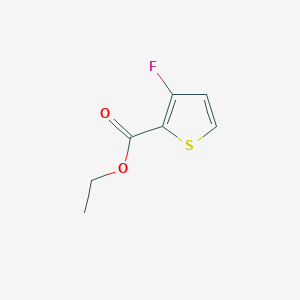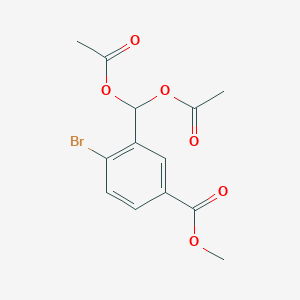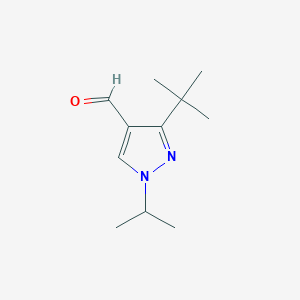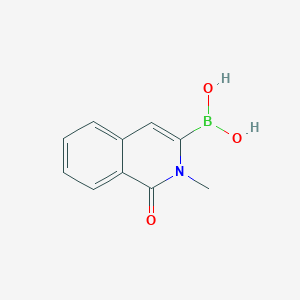
(2-Methyl-1-oxoisoquinolin-3-yl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Methyl-1-oxoisoquinolin-3-yl)boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to an isoquinoline ring system, which is further substituted with a methyl group and a ketone functionality. The unique structure of this compound makes it a valuable reagent in various chemical transformations, particularly in cross-coupling reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2-Methyl-1-oxoisoquinolin-3-yl)boronic acid typically involves the borylation of the corresponding isoquinoline derivative. One common method is the palladium-catalyzed borylation of 2-methyl-1-oxoisoquinoline using bis(pinacolato)diboron as the boron source. The reaction is usually carried out in the presence of a base such as potassium acetate and a palladium catalyst under an inert atmosphere .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organoboron compound synthesis apply. These methods often involve optimizing reaction conditions to maximize yield and purity, as well as employing continuous flow techniques to enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions: (2-Methyl-1-oxoisoquinolin-3-yl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This is a widely used reaction where the boronic acid reacts with an aryl or vinyl halide in the presence of a palladium catalyst to form a carbon-carbon bond.
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or ketone.
Protodeboronation: This reaction involves the removal of the boronic acid group, typically using a protic solvent or a base.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol).
Oxidation: Oxidizing agents such as hydrogen peroxide or sodium perborate.
Protodeboronation: Protic solvents like methanol or bases like sodium hydroxide.
Major Products:
Suzuki-Miyaura Coupling: Biaryl compounds.
Oxidation: Alcohols or ketones.
Protodeboronation: The corresponding hydrocarbon.
Aplicaciones Científicas De Investigación
(2-Methyl-1-oxoisoquinolin-3-yl)boronic acid has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of (2-Methyl-1-oxoisoquinolin-3-yl)boronic acid in chemical reactions typically involves the formation of a boronate ester intermediate. In the Suzuki-Miyaura coupling, the boronic acid reacts with a palladium catalyst to form a palladium-boron complex, which then undergoes transmetalation with an aryl or vinyl halide to form the desired product . The boronic acid group can also interact with various molecular targets, such as enzymes, through reversible covalent bonding, making it a valuable tool in medicinal chemistry .
Comparación Con Compuestos Similares
Phenylboronic Acid: A simpler boronic acid used in similar cross-coupling reactions.
Pinacol Boronic Esters: More stable derivatives of boronic acids used in various organic transformations.
Arylboronic Acids: A broad class of compounds with similar reactivity but different substituents on the aromatic ring.
Uniqueness: (2-Methyl-1-oxoisoquinolin-3-yl)boronic acid is unique due to its isoquinoline core, which imparts distinct electronic and steric properties. This uniqueness allows for selective reactions and the formation of complex molecules that are challenging to synthesize using other boronic acids .
Propiedades
Fórmula molecular |
C10H10BNO3 |
|---|---|
Peso molecular |
203.00 g/mol |
Nombre IUPAC |
(2-methyl-1-oxoisoquinolin-3-yl)boronic acid |
InChI |
InChI=1S/C10H10BNO3/c1-12-9(11(14)15)6-7-4-2-3-5-8(7)10(12)13/h2-6,14-15H,1H3 |
Clave InChI |
WHSSBQMDDIXBKH-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC2=CC=CC=C2C(=O)N1C)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


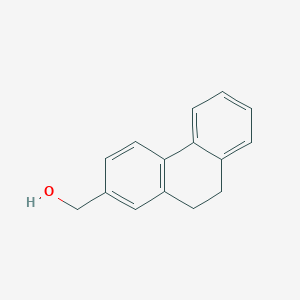
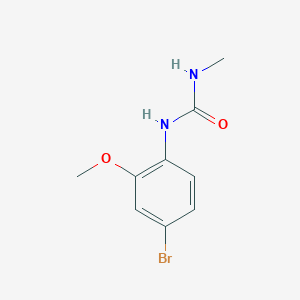

![1,4-Bis[2-[benzyl(2-hydroxyethyl)amino]ethylamino]-5,8-dihydroxyanthracene-9,10-dione](/img/structure/B13984841.png)

![5-Chloro-1-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B13984849.png)
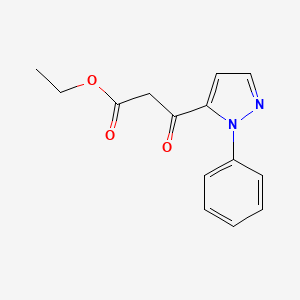

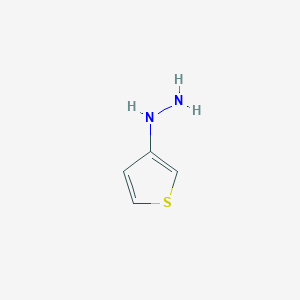
![N-[2-bromo-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B13984878.png)
